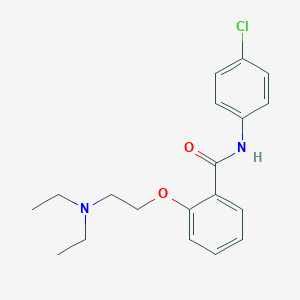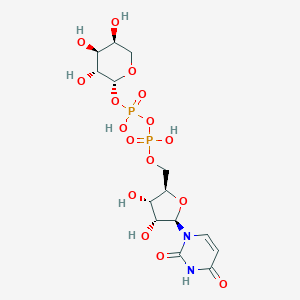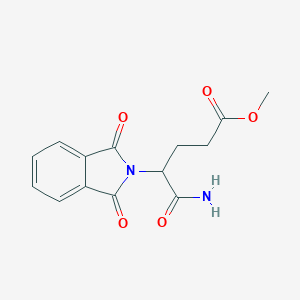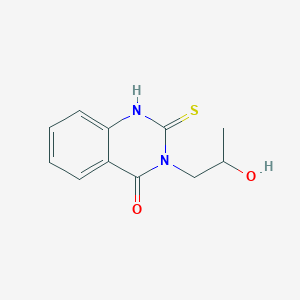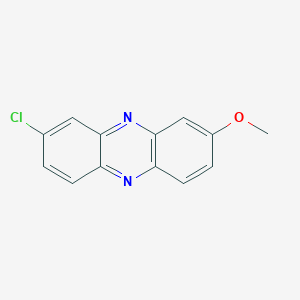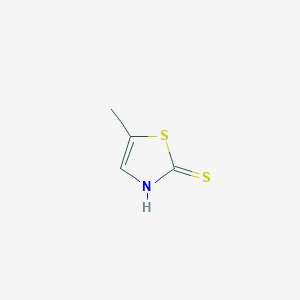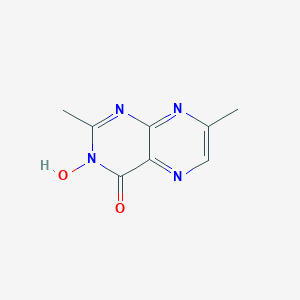
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, also known as Riboflavin or Vitamin B2, is an essential micronutrient required for various biological processes in the human body. It is a water-soluble vitamin that cannot be synthesized by the human body and must be obtained through the diet. Riboflavin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development.
作用机制
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is converted to its active form, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD) in the body. These active forms of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone are involved in various biological processes, including energy production, metabolism of fats and carbohydrates, and the maintenance of healthy skin, hair, and nails. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is also involved in the synthesis of neurotransmitters such as serotonin and norepinephrine, which play a role in mood regulation and cognitive function.
生化和生理效应
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone deficiency can lead to various health problems, including anemia, dermatitis, and neurological disorders. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development. It is also involved in the synthesis of neurotransmitters such as serotonin and norepinephrine, which play a role in mood regulation and cognitive function.
实验室实验的优点和局限性
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is a water-soluble vitamin that is readily available and easy to administer. It is also relatively stable and can be stored for long periods of time. However, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be affected by various factors such as heat, light, and pH, which can affect its stability and efficacy. Additionally, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be difficult to measure accurately in biological samples, which can make it challenging to study its effects in vivo.
未来方向
There are several areas of research that could be explored in the future regarding 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone. These include investigating the potential use of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone in the treatment of various diseases such as cancer, cardiovascular disease, and neurological disorders. Additionally, further research could be done to better understand the mechanism of action of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone and its role in various biological processes. Finally, more studies could be done to investigate the potential benefits and limitations of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone supplementation in different populations, including pregnant women, children, and the elderly.
Conclusion:
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is an essential micronutrient required for various biological processes in the human body. It is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has been extensively studied for its potential therapeutic applications and its role in preventing various health problems. While there are some limitations to studying 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone in the lab, there are several areas of research that could be explored in the future to better understand its effects and potential applications.
合成方法
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis method involves the reaction of 6,7-dimethyl-8-ribityllumazine with 3,4-dimethylaniline in the presence of a catalyst. Microbial fermentation involves the use of microorganisms such as Ashbya gossypii or Bacillus subtilis to produce 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone. Enzymatic synthesis involves the use of enzymes such as 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone synthase to catalyze the conversion of Ribulose-5-phosphate and Guanosine triphosphate to 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone.
科学研究应用
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has been extensively studied for its role in various biological processes and its potential therapeutic applications. It has been shown to have antioxidant properties and may play a role in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has also been studied for its potential use in the treatment of migraine headaches and cataracts. Additionally, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone deficiency has been linked to various health problems, including anemia, dermatitis, and neurological disorders.
属性
CAS 编号 |
18106-62-2 |
|---|---|
产品名称 |
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone |
分子式 |
C8H8N4O2 |
分子量 |
192.17 g/mol |
IUPAC 名称 |
3-hydroxy-2,7-dimethylpteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-9-6-7(10-4)11-5(2)12(14)8(6)13/h3,14H,1-2H3 |
InChI 键 |
HTYSUYSAOCJNDN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |
规范 SMILES |
CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |
同义词 |
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





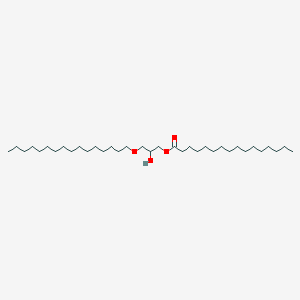

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
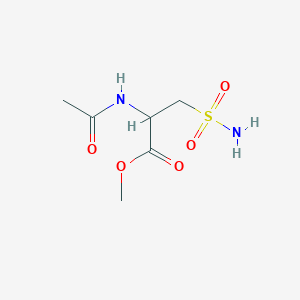
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
